molecular formula C17H27N3O B8599209 N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-yl-acetamide

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-yl-acetamide

Cat. No. B8599209
M. Wt: 289.4 g/mol
InChI Key: KFNUCFMPQILPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-yl-acetamide is a useful research compound. Its molecular formula is C17H27N3O and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-yl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-yl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-yl-acetamide

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H27N3O/c1-17(2,3)14-8-7-13(18)11-15(14)19-16(21)12-20-9-5-4-6-10-20/h7-8,11H,4-6,9-10,12,18H2,1-3H3,(H,19,21)

InChI Key

KFNUCFMPQILPFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(5-Nitro-2-tert-butylpheny)-2-piperidin-1-yl-acetamide (1.77 g, 5.5 mmol) was dissolved in EtOH (100 mL) and 1,4-dioxane (10 mL). The solution was degassed under vacuum with stirring. A catalytic amount of 5% Pd/C was added (as a slurry in EtOH). The mixture was degassed again, then the reaction vessel was charged with H2 gas (balloon) and stirred overnight at RT. The reaction was filtered through Celite® with MeOH and the filtrate was concentrated under reduced pressure. The recovered material was eluted through a column of silica gel with a 5 to 40% (90:10:1 CH2Cl2:MeOH:NH4OH(aq)) to CH2Cl2 linear gradient giving a brown foamy solid. MS: 290 (M+1). Calc'd. for C17H27N3O—289.42.
Name
N-(5-Nitro-2-tert-butylpheny)-2-piperidin-1-yl-acetamide
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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